molecular formula C40H51Cl4N5O4 B1574199 p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Cat. No. B1574199
M. Wt: 807.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.

Scientific Research Applications

Discovery and Characterization of Inhibitors

  • Discovery of RG7388 : The discovery of RG7388, a potent and selective p53-MDM2 inhibitor for cancer treatment, overcomes challenges associated with the hydrophobic nature of the protein-protein interaction surface. This second-generation clinical MDM2 inhibitor exhibits superior potency and selectivity compared to its predecessor, RG7112 (Ding et al., 2013).
  • Novel Dihydroisoquinolinone Derivatives : Research on dihydroisoquinolinone derivatives led to the identification of a new class of small molecule inhibitors of the p53-MDM2 interaction. These compounds exhibit significant cellular activity and present a unique binding mode for p53-MDM2 inhibitors (Gessier et al., 2015).

Natural Product Inhibition and Synthetic Studies

  • Chlorofusin as a Natural Product Inhibitor : Chlorofusin, a natural product, inhibits the p53-MDM2 interaction. Synthetic studies on chlorofusin have helped in reassigning its stereochemistry and in the development of analogues for biological evaluation (Clark et al., 2009).

Mechanistic Insights and Binding Modes

  • Transient Protein States in Inhibitor Design : Understanding the cocrystal structures of MDM2 with inhibitors based on 6-chloroindole scaffolds has revealed distinct conformational states and a four-point binding mode, extending small molecules binding toward MDM2's "lid" segment (Bista et al., 2013).
  • Inhibitors Undergoing Clinical Trials : NVP-CGM097, a potent and selective MDM2 inhibitor, has been developed and is undergoing phase 1 clinical trials. It offers insights into the mechanism of action, binding mode, and pharmacokinetic properties relevant for cancer treatment (Holzer et al., 2015).

Review and Analysis of Inhibitors

  • Small-Molecule Inhibitors in Clinical Trials : A review of seven MDM2 inhibitors in early phase clinical trials for cancer treatment provides insights into their design, synthesis, properties, and clinical studies (Zhao et al., 2014).
  • Identification of Promising Disruptors : An integrated in silico screening strategy has been employed to identify new antagonists of the p53-MDM2 interaction, offering guidelines for designing anti-cancer agents (Sirous et al., 2019).

properties

Product Name

p53 and MDM2 proteins-interaction-inhibitor dihydrochloride

Molecular Formula

C40H51Cl4N5O4

Molecular Weight

807.68

Origin of Product

United States

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